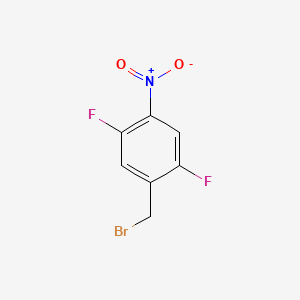
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H11BClFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions .
Mécanisme D'action
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its targets and mode of action, it is challenging to predict its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxy-4-chloro-2-fluorobenzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80°C).
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), and mild temperatures (e.g., room temperature).
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., DMF), and elevated temperatures (e.g., 100°C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, chloro, and fluoro substituents, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Lacks the benzyloxy and fluoro substituents, limiting its reactivity and applications.
2-Fluorophenylboronic Acid: Lacks the benzyloxy and chloro substituents, affecting its chemical properties and reactivity.
Uniqueness
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is unique due to the presence of multiple substituents on the aromatic ring, which enhances its reactivity and versatility in various chemical reactions. The combination of benzyloxy, chloro, and fluoro groups provides unique electronic and steric properties, making it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
(4-chloro-2-fluoro-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQADAZCFOAPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681660 |
Source


|
| Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-27-6 |
Source


|
| Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)
![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)



![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)



